molecular formula C13H16ClNO4 B14471726 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 65732-70-9

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine

Cat. No.: B14471726
CAS No.: 65732-70-9
M. Wt: 285.72 g/mol
InChI Key: GATDPWDCVFWBAS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group attached to a methylpropanoyl moiety, which is further linked to an L-alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with L-alanine under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine stands out due to its unique combination of a chlorophenoxy group with an L-alanine residue. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

65732-70-9

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1

InChI Key

GATDPWDCVFWBAS-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.